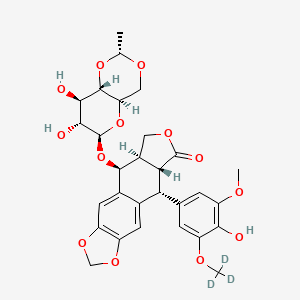![molecular formula C19H16N4S B10797213 3-Phenyl-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797213.png)
3-Phenyl-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-628 is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. It is part of a series of compounds developed for their potential use in various fields, including medicine and industry.
Preparation Methods
The synthesis of OSM-S-628 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups. The synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions. Industrial production methods for OSM-S-628 would likely involve scaling up these laboratory procedures, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
OSM-S-628 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-628 might produce a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
OSM-S-628 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of OSM-S-628 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. For example, OSM-S-628 might inhibit an enzyme by binding to its active site, preventing it from catalyzing its normal reaction. The specific pathways involved depend on the particular target and the context in which OSM-S-628 is used.
Comparison with Similar Compounds
OSM-S-628 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include OSM-S-106, OSM-S-556, and OSM-S-560 . These compounds share some structural similarities with OSM-S-628 but differ in their specific functional groups and overall chemical properties. For example, OSM-S-106 is known for its potent activity against Plasmodium falciparum cultures , while OSM-S-556 and OSM-S-560 have shown varying levels of biological activity . The unique combination of functional groups in OSM-S-628 gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16N4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-phenyl-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-14-24-19-18-22-21-17(23(18)13-12-20-19)16-9-5-2-6-10-16/h1-10,12-13H,11,14H2 |
InChI Key |
PXOUQPVRLQGOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC=CN3C2=NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol](/img/structure/B10797150.png)
![1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B10797155.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797163.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
![2-[6-(3-Methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797187.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxymethyl]-2-phenylpropan-1-ol](/img/structure/B10797193.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797199.png)
![2-[6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797209.png)
![3-(4-Nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797215.png)
![6-Iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10797224.png)
